N-(2-(piperidin-3-yl)ethyl)propan-2-amine
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Overview
Description
N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-3-yl)ethyl)propan-2-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with an aldehyde or ketone, followed by the reduction of the resulting imine . This process can be catalyzed by various metal catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and hydrogenation processes. The use of nanocatalysts has been explored to enhance the efficiency and selectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(piperidin-3-yl)ethyl)propan-2-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .
Scientific Research Applications
N-(2-(piperidin-3-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with potential anticancer and antiviral activities.
Uniqueness
N-(2-(piperidin-3-yl)ethyl)propan-2-amine is unique due to its specific structural features and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-(2-piperidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-7-5-10-4-3-6-11-8-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
ZWNUOPUOLVKTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCCNC1 |
Origin of Product |
United States |
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